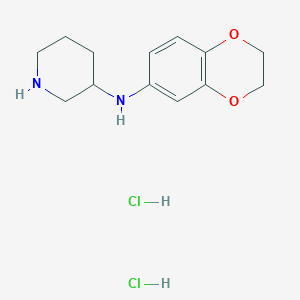
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine dihydrochloride
説明
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine dihydrochloride is a useful research compound. Its molecular formula is C13H20Cl2N2O2 and its molecular weight is 307.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine dihydrochloride is a compound with notable potential in medicinal chemistry, particularly for its biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
- Molecular Formula : C20H22N6O2
- Molecular Weight : 378.4 g/mol
- Purity : Typically 95% .
Synthesis
The compound can be synthesized through various methods involving the reaction of piperidinamine derivatives with benzodioxin moieties. The synthetic pathways often focus on optimizing yield and purity while ensuring the structural integrity of the compound.
Antiviral Activity
Research has highlighted the antiviral properties of related piperidine derivatives. In particular, studies have demonstrated that certain derivatives exhibit moderate protection against viruses such as HIV-1 and Herpes Simplex Virus type 1 (HSV-1) . The antiviral activity is attributed to the ability of these compounds to interfere with viral replication processes.
| Compound | Virus Tested | Activity Level |
|---|---|---|
| 3g | HSV-1 | Moderate |
| 3f | CVB-2 | Moderate |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial effects. Studies indicate that piperidine derivatives show varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, certain compounds have demonstrated significant inhibitory concentrations (MIC) against Staphylococcus aureus and Pseudomonas aeruginosa .
| Pathogen | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 0.06 | CIP (Ciprofloxacin) |
| Pseudomonas aeruginosa | >1000 | - |
Cytotoxicity
Cytotoxicity assays are crucial for determining the safety profile of new compounds. The cytotoxic effects of this compound were assessed on various cell lines. Results indicated that while some derivatives exhibited low toxicity at effective concentrations, further studies are necessary to establish a comprehensive safety profile .
Case Studies
A notable study involved evaluating a series of piperidine derivatives against multiple pathogens. The findings suggested that modifications in the structural components could enhance biological activity while reducing cytotoxicity. For example, derivatives with specific substitutions showed improved efficacy against tuberculosis compared to standard treatments .
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.2ClH/c1-2-11(9-14-5-1)15-10-3-4-12-13(8-10)17-7-6-16-12;;/h3-4,8,11,14-15H,1-2,5-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSRMHBJTHHLMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=CC3=C(C=C2)OCCO3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















